molecular formula C15H16BrNO4 B12148632 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12148632
M. Wt: 354.20 g/mol
InChI Key: IBSGLTOEHWMFCK-UHFFFAOYSA-N
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Description

4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an acetyl group, a bromophenyl group, a hydroxy group, and a methoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with the pyrrolone core using a palladium catalyst.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Hydroxylation and Methoxylation: The hydroxy and methoxyethyl groups are introduced through hydroxylation and methoxylation reactions, respectively. These steps may involve the use of reagents such as hydrogen peroxide for hydroxylation and methoxyethyl chloride for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-acetyl-5-phenyl-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

    4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a fluorine atom, which may enhance its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C15H16BrNO4/c1-9(18)12-13(10-3-5-11(16)6-4-10)17(7-8-21-2)15(20)14(12)19/h3-6,13,19H,7-8H2,1-2H3

InChI Key

IBSGLTOEHWMFCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CCOC)O

Origin of Product

United States

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